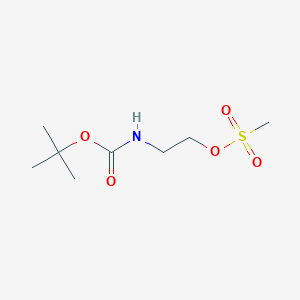

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

Descripción general

Descripción

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is an organic compound with the molecular formula C8H17NO5S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with 2-aminoethanol to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions: 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate primarily undergoes substitution reactions. The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alkoxides. Typical reaction conditions involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a Boc-protected amine derivative, while reaction with a thiol would produce a Boc-protected thioether.

Aplicaciones Científicas De Investigación

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is widely used in scientific research due to its role as a protecting group for amines. It is utilized in the synthesis of peptides and other complex organic molecules. In biology and medicine, it is used to modify biomolecules and study their functions. In the pharmaceutical industry, it is employed in the synthesis of drug candidates and intermediates .

Mecanismo De Acción

The mechanism of action of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate involves the formation of a stable Boc-protected amine. The Boc group protects the amine from unwanted reactions during subsequent synthetic steps. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds:

- 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

- 2-((tert-butoxycarbonyl)amino)ethyl trifluoromethanesulfonate

Uniqueness: Compared to similar compounds, 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate offers a balance of stability and reactivity. The methanesulfonate group is a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions. Additionally, the Boc group provides robust protection for amines, which can be easily removed under mild acidic conditions .

Actividad Biológica

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (Boc-AEE) is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its role as a protecting group for amines. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Characteristics:

- Molecular Formula: C8H17NO5S

- CAS Number: 96628-67-0

Boc-AEE primarily functions as a protecting group for amines in synthetic organic chemistry. The tert-butoxycarbonyl (Boc) group shields the amine from reactions that could occur during subsequent synthetic steps. The methanesulfonate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines and thiols.

Mechanism of Action:

The mechanism involves the formation of a stable Boc-protected amine, which can be deprotected under acidic conditions to reveal the free amine for further reactions. This process is crucial in peptide synthesis and the modification of biomolecules for biological studies .

Biological Activity and Applications

1. Role in Peptide Synthesis:

Boc-AEE is extensively used in the synthesis of peptides, where it helps to protect amino groups during the coupling reactions. This protection is vital for maintaining the integrity of the amino acids involved in peptide formation.

2. Modifying Biomolecules:

In biological research, Boc-AEE is utilized to modify biomolecules to study their functions. By attaching various groups through nucleophilic substitution, researchers can investigate how these modifications affect biological activity .

3. Pharmaceutical Applications:

The compound plays a significant role in drug development, particularly in synthesizing drug candidates and intermediates. Its ability to protect amines allows for complex molecular architectures that are often required in pharmaceutical compounds.

Table 1: Summary of Research Findings on Boc-AEE

Case Studies

Case Study 1: Hybrid Inhibitors of DNA Gyrase

A study published by MDPI investigated the synthesis of hybrid inhibitors using Boc-AEE as an intermediate. The research demonstrated that coupling Boc-AEE with ciprofloxacin resulted in compounds with enhanced antibacterial activity, showcasing the importance of this compound in developing new therapeutic agents .

Case Study 2: Peptide Synthesis

In another research effort, Boc-AEE was employed in the synthesis of cyclic peptides. The protection-deprotection strategy facilitated the formation of complex cyclic structures that exhibited promising biological activities, including anti-cancer properties .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDCXQURAAVVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626838 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96628-67-0 | |

| Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096628670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMG2KXK5CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.